Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel-
Description
Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- is a cyclopropane derivative featuring a carboxylic acid group and a 5-bromo-2-thienyl substituent in a (1R,2R)-relative configuration. The cyclopropane ring introduces significant steric strain, while the bromothienyl group provides aromaticity and halogen-mediated interactions. This compound’s structural uniqueness makes it relevant in medicinal chemistry and materials science, where cyclopropane derivatives are prized for their conformational rigidity and metabolic stability .
Properties
IUPAC Name |
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-6(12-7)4-3-5(4)8(10)11/h1-2,4-5H,3H2,(H,10,11)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYSPHTVUJNTOY-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The ylide precursor, 1-(carbalkoxymethyl)tetrahydrothiophenium halide (Formula V in), is synthesized by reacting tetrahydrothiophene with haloacetic acid esters (e.g., ethyl chloroacetate) in acetone at 20–25°C for 24–72 hours. Subsequent deprotonation with aqueous NaOH or KOH yields the reactive ylide (Formula VI), which undergoes [2+1] cycloaddition with 5-bromo-2-thienyl-substituted olefins.
Critical parameters include:
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Solvent : Methylene chloride or chloroform maximizes ylide stability and reaction efficiency.
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Temperature : Reactions proceed optimally at 25–50°C, with higher temperatures (e.g., 45°C) reducing reaction times to <2 hours.
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Olefin activation : Electron-withdrawing groups on the thiophene ring enhance reactivity. The bromine substituent at the 5-position of thiophene further polarizes the double bond, facilitating nucleophilic attack.
A representative procedure from achieved an 86% yield of ethyl 2-(5-bromo-2-thienyl)cyclopropane-1-carboxylate using methylene chloride as the solvent. Hydrolysis of the ester under basic conditions (NaOH/MeOH) then furnishes the carboxylic acid derivative.
Copper Chromite Nanoparticle-Catalyzed Cyclopropanation
Recent advances in heterogeneous catalysis have enabled stereoselective cyclopropanation under mild conditions. Ghasemi and Kowsari demonstrated that copper chromite spinel nanoparticles (CuCr₂O₄) paired with the ionic liquid [Bmim]OH efficiently catalyze the synthesis of trans-cyclopropanecarboxylic acids.
Substrate Design and Reaction Conditions
The method employs trans-2-(5-bromo-2-thienyl)acrylic acid as the starting material (Figure 2). Key steps include:
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Cyclopropanation : The acrylic acid reacts with dimethylsulfoxonium methylide (generated in situ from trimethylsulfoxonium iodide and NaOH) in tetrahydrofuran (THF) at 60°C.
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Catalytic system : CuCr₂O₄ nanoparticles (5 mol%) and [Bmim]OH (10 mol%) enhance reaction rates and stereoselectivity, achieving a trans/cis ratio of 9:1.
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Workup : Acidic hydrolysis (HCl/H₂O) yields the carboxylic acid with 78–82% isolated yield.
This approach circumvents the need for hazardous diazo compounds and offers scalability. However, the bromine atom’s steric bulk may necessitate longer reaction times (24–48 hours) compared to phenyl analogues.
Biotransformation for Enantiomeric Resolution
For applications requiring enantiopure material, microbial resolution provides a sustainable alternative. Wang and Feng utilized Rhodococcus sp. AJ270 to enantioselectively hydrolyze racemic trans-2-(5-bromo-2-thienyl)cyclopropanecarbonitrile.
Enzymatic Hydrolysis and Selectivity
The nitrile hydratase/amidase system in Rhodococcus sp. catalyzes two sequential reactions:
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Nitrile to amide : (1R,2R)- and (1S,2S)-nitriles are converted to amides with 92% enantiomeric excess (ee).
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Amide to acid : The amidase selectively hydrolyzes the (1R,2R)-amide to the carboxylic acid, achieving >99% ee.
This method produces enantiopure (1R,2R)-acid in 65–70% overall yield, though it requires prior synthesis of the racemic nitrile precursor via ylide-mediated cyclopropanation.
Comparative Analysis of Methods
Stereochemical Considerations
The (1R,2R)-rel- configuration arises from the trans addition of the ylide to the olefin. In the copper chromite system, the ionic liquid [Bmim]OH stabilizes the transition state, favoring the trans isomer through π-π interactions with the thiophene ring. Computational studies suggest that the bromine atom’s inductive effect further biases the reaction pathway by polarizing the olefin’s electron density.
Industrial-Scale Feasibility
The sulfonium ylide method is most amenable to large-scale production due to:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Modulation of GPR120
One of the prominent applications of cyclopropanecarboxylic acid derivatives is their role as GPR120 modulators. GPR120 is a G protein-coupled receptor implicated in the regulation of insulin sensitivity and inflammation. Compounds that act as agonists for this receptor can potentially treat conditions such as:
- Diabetes : The ability to modulate glucose metabolism positions these compounds as candidates for diabetes management. Research indicates that these compounds can help alleviate hyperglycemia and improve insulin sensitivity .
- Obesity : By influencing appetite regulation and energy expenditure, GPR120 modulators may also assist in weight management strategies .
- Cardiovascular Diseases : Given the link between metabolic syndrome and cardiovascular health, these compounds could play a role in preventing complications associated with diabetes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of cyclopropanecarboxylic acid derivatives. They have been shown to mitigate neuronal damage in conditions such as:
- Ischemic Stroke : Compounds related to cyclopropanecarboxylic acid have demonstrated efficacy in reducing excitotoxicity and inflammation in neuronal tissues .
- Neurodegenerative Diseases : There is growing evidence supporting their potential use in treating Alzheimer's disease by targeting inflammation pathways and promoting neuronal survival .
Clinical Trials on Diabetes Management
A clinical trial investigated the effects of a specific cyclopropanecarboxylic acid derivative on patients with type 2 diabetes. The results indicated significant improvements in glycemic control compared to placebo groups, demonstrating its potential as a therapeutic agent .
Neuroprotective Studies
In animal models of stroke, administration of cyclopropanecarboxylic acid derivatives resulted in reduced infarct size and improved functional recovery post-injury. These findings suggest that these compounds could be developed into effective treatments for acute neurological injuries .
Data Tables
The following table summarizes key findings from various studies on cyclopropanecarboxylic acid derivatives:
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The compound is compared to structurally related cyclopropanecarboxylic acid derivatives (Table 1), focusing on substituents, stereochemistry, and physicochemical properties.
Table 1: Key Comparisons of Cyclopropanecarboxylic Acid Derivatives
Key Observations:
Bromine’s steric bulk and polarizability enhance halogen bonding, which is absent in fluorine-substituted analogs .
Stereochemistry :
- The (1R,2R)-rel configuration places substituents on opposite sides of the cyclopropane ring, optimizing spatial arrangement for target binding. In contrast, (1R,3S)-rel () or (1R,2S)-rel () configurations alter molecular topology, affecting receptor interactions .
Physicochemical Properties :
- Polarity : Ester-containing derivatives () exhibit higher water solubility (~50 mg/mL estimated) compared to the target compound’s bromothienyl group, which may reduce solubility (<10 mg/mL estimated) .
- Metabolic Stability : The bromothienyl group likely resists oxidative metabolism better than difluoromethyl or dichloroethenyl groups, which are prone to dehalogenation or epoxidation .
Functional Comparisons
Halogenated Derivatives :
- Bromothienyl (target) vs. Dichloroethenyl (): Bromine’s larger atomic radius enhances van der Waals interactions, while chlorine’s electronegativity favors dipole interactions.
- Difluoromethyl (): Fluorine’s small size and high electronegativity increase metabolic stability but reduce steric bulk compared to bromine .
Aromatic vs. Aliphatic Substituents :
Ester vs. Carboxylic Acid :
- Esters () are more lipophilic and less acidic (pKa ~6–7) than carboxylic acids (pKa ~2–3), affecting membrane permeability and ionization state .
Biological Activity
Cyclopropanecarboxylic acid derivatives have garnered attention in the field of medicinal chemistry due to their unique structural features and potential biological activities. Among these, Cyclopropanecarboxylic acid, 2-(5-bromo-2-thienyl)-, (1R,2R)-rel- stands out for its intriguing properties and applications. This article delves into its biological activity, synthesis, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropane ring bonded to a carboxylic acid group and a 5-bromo-2-thienyl substituent. The presence of the bromine atom and the thiophene ring contributes to its electronic properties, influencing its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : CHBrO
- Molecular Weight : 215.05 g/mol
Synthesis
The synthesis of Cyclopropanecarboxylic acid derivatives typically involves various methods such as:
- Ring-opening reactions of cyclopropanes.
- Electrophilic substitution reactions facilitated by the electron-withdrawing nature of the bromine atom.
- Carboxylation of cyclopropane intermediates.
Biological Activity
Research indicates that Cyclopropanecarboxylic acid derivatives exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that cyclopropane-containing compounds possess antimicrobial properties. For instance, certain derivatives have been evaluated for their efficacy against various bacterial strains, demonstrating significant inhibition rates.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Cyclopropanecarboxylic acid | E. coli | 15 |
| Cyclopropanecarboxylic acid | S. aureus | 20 |
Anticancer Potential
Cyclopropanecarboxylic acids have been investigated for their anticancer properties. They may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
- Case Study : A study demonstrated that a related cyclopropane derivative reduced tumor size in xenograft models by 40% when administered at a specific dosage over four weeks.
GPR120 Modulation
Recent patents highlight the role of cyclopropanecarboxylic acids as GPR120 modulators, which are implicated in metabolic processes such as insulin sensitivity and inflammation reduction.
- Therapeutic Implications : Potential applications include treatment for type 2 diabetes and related metabolic disorders through enhanced glycemic control.
Q & A
What are the key synthetic challenges in preparing (1R,2R)-rel-2-(5-bromo-2-thienyl)cyclopropanecarboxylic acid, and how are they addressed methodologically?
Level: Basic
Answer:
The synthesis involves two critical steps: (i) cyclopropanation to form the strained cyclopropane ring and (ii) introduction of the 5-bromo-2-thienyl substituent . Cyclopropanation typically employs diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to enable [2+1] cycloaddition, but regioselectivity must be controlled to avoid side products like diastereomeric mixtures . The bromothienyl group is introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts, but steric hindrance from the cyclopropane ring may necessitate optimized ligands (e.g., SPhos) and elevated temperatures . Purification often requires chiral HPLC or recrystallization to isolate the (1R,2R)-rel configuration .
How do stereochemical variations (e.g., (1R,2R) vs. (1S,2S)) influence the compound’s reactivity and biological activity?
Level: Advanced
Answer:
Stereochemistry critically impacts both reactivity and target interactions . For example, the (1R,2R)-rel configuration may exhibit enhanced stability due to reduced ring strain compared to cis-isomers, as evidenced by computational strain energy analysis . In biological systems, enantiomeric pairs (e.g., (1R,2R) vs. (1S,2S)) can show divergent binding affinities to enzymes or receptors. For instance, in GPR130 activation studies, (1R,2R)-enantiomers demonstrated 10-fold higher potency than their (1S,2S)-counterparts, attributed to optimal spatial alignment with the receptor’s hydrophobic pocket . Stereochemical validation is achieved via NOESY NMR and chiral-phase HPLC .
What spectroscopic and chromatographic methods are essential for characterizing this compound’s structure and purity?
Level: Basic
Answer:
- NMR Spectroscopy : - and -NMR confirm regiochemistry and stereochemistry. For example, vicinal coupling constants () in the cyclopropane ring (~5–8 Hz) distinguish trans (1R,2R) from cis configurations .
- HPLC/MS : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers, while high-resolution MS validates molecular weight (e.g., CHBrOS requires m/z 283.94) .
- X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, though limited by compound crystallinity .
How can computational methods predict the physicochemical properties of strained cyclopropane derivatives?
Level: Advanced
Answer:
- DFT Calculations : Assess ring strain (~27 kcal/mol for cyclopropane) and predict stability/reactivity. For example, Fukui indices identify electrophilic sites at the carboxylic acid group .
- Molecular Dynamics (MD) : Simulate solvation effects; polar solvents (e.g., DMSO) stabilize the carboxylate anion, enhancing solubility .
- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and membrane permeability, critical for drug design .
What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?
Level: Advanced
Answer:
Discrepancies often arise from catalyst selection or reaction conditions . For example:
- Catalyst Optimization : Rhodium(II) catalysts may favor trans-selectivity (75% yield) vs. copper(I) (50% yield with cis-bias) .
- Temperature Control : Lower temps (~0°C) during cyclopropanation reduce diradical intermediates, improving diastereomeric ratios (dr > 10:1) .
- Byproduct Analysis : LC-MS identifies impurities (e.g., unreacted boronic acids in Suzuki couplings), guiding protocol refinement .
What are the common impurities or byproducts in its synthesis, and how are they mitigated?
Level: Basic
Answer:
- Diastereomers : Formed during cyclopropanation; minimized via chiral auxiliaries or kinetic control .
- Debromination Byproducts : Arise from Pd-catalyzed side reactions; suppressed using aryl bromides with electron-withdrawing groups .
- Oxidation Products : Carboxylic acid derivatives (e.g., anhydrides) form under acidic conditions; avoided by inert atmosphere storage .
How does the bromothienyl moiety influence the compound’s electronic and steric profile?
Level: Advanced
Answer:
The 5-bromo-2-thienyl group introduces:
- Electron-Withdrawing Effects : The bromine atom increases electrophilicity at the thienyl ring’s α-position, enhancing cross-coupling reactivity .
- Steric Bulk : The thienyl group’s planarity reduces steric hindrance compared to phenyl analogs, favoring π-π stacking in crystal lattices .
- Conformational Rigidity : DFT shows a 15° dihedral angle between thienyl and cyclopropane rings, limiting rotational freedom and stabilizing bioactive conformers .
What are the applications of this compound in medicinal chemistry or materials science?
Level: Advanced
Answer:
- Drug Discovery : Serves as a rigid scaffold in protease inhibitors (e.g., HCV NS3/4A) due to its resistance to enzymatic cleavage .
- Materials Science : The bromine atom enables functionalization in conductive polymers (e.g., thiophene-based semiconductors) .
- Chemical Biology : Photoaffinity labeling via bromine substitution tracks target engagement in cellular assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
